4-(Pentafluorosulfur)cinnamic acid
Overview
Description
4-(Pentafluorosulfur)cinnamic acid is an organic compound with the molecular formula C9H7F5O2S It is characterized by the presence of a pentafluorosulfur group attached to a cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluorosulfur)cinnamic acid typically involves a multi-step process. One common method includes the following steps :
Stage 1: A mixture of 4-pentafluorosulfanyl-benzaldehyde, malonic acid, piperidine, and pyridine is heated under reflux conditions for about 4 hours. This reaction leads to the formation of an intermediate product.
Stage 2: The reaction mixture is then cooled with ice and treated with hydrochloric acid in pyridine and water. The resulting precipitate is isolated, washed with water and n-heptane, and dried under vacuum at 40°C. This yields this compound with a high yield of approximately 90%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluorosulfur)cinnamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The pentafluorosulfur group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Pentafluorosulfur)cinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pentafluorosulfur)cinnamic acid involves its interaction with specific molecular targets and pathways. The pentafluorosulfur group can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound of 4-(Pentafluorosulfur)cinnamic acid, known for its antioxidant and antimicrobial properties.
4-Fluorocinnamic Acid: A similar compound with a single fluorine atom, used in various chemical and biological studies.
4-(Trifluoromethyl)cinnamic Acid: Another related compound with a trifluoromethyl group, known for its unique chemical properties.
Uniqueness
This compound stands out due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in scientific research and industry.
Properties
IUPAC Name |
(E)-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-4-1-7(2-5-8)3-6-9(15)16/h1-6H,(H,15,16)/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUUUUDYDIQTOU-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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